molecular formula C24H20ClN3O3S B11642447 [4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester

[4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester

Cat. No.: B11642447
M. Wt: 466.0 g/mol
InChI Key: LQYWREQUGZNLKH-UHFFFAOYSA-N
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Description

Preparation Methods

  • Chemical Reactions Analysis

    • The compound can participate in various reactions, including:

        Arylation: It can undergo Suzuki–Miyaura coupling with aryl halides.

        Esterification: The cyano group can react with alcohols to form esters.

        Substitution: The chlorine atom can be replaced by other nucleophiles.

    • Common reagents include boronic esters, palladium catalysts, and halides. The major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules.

      Biology: Researchers use it to label biomolecules and study their interactions.

      Medicine: Its derivatives may have potential as pharmaceutical agents.

      Industry: It finds applications in materials science and organic synthesis.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application. its ability to form C–C bonds through Suzuki–Miyaura coupling is central to its utility.
  • Comparison with Similar Compounds

    • While I don’t have information on direct analogs, this compound’s unique combination of functional groups (chloro, cyano, and phenoxyphenyl) sets it apart from simpler molecules like phenylacetic acid or toluene derivatives.

    Remember that this compound’s applications and properties are continually explored by researchers, so further studies may reveal additional insights

    Properties

    Molecular Formula

    C24H20ClN3O3S

    Molecular Weight

    466.0 g/mol

    IUPAC Name

    methyl 2-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate

    InChI

    InChI=1S/C24H20ClN3O3S/c1-14-6-4-5-7-19(14)28-23(30)21-15(2)27-24(32-13-20(29)31-3)18(12-26)22(21)16-8-10-17(25)11-9-16/h4-11H,13H2,1-3H3,(H,28,30)

    InChI Key

    LQYWREQUGZNLKH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)OC)C

    Origin of Product

    United States

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